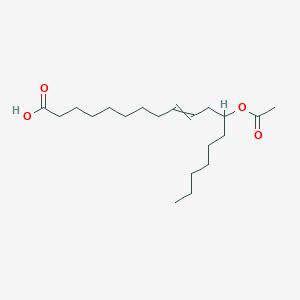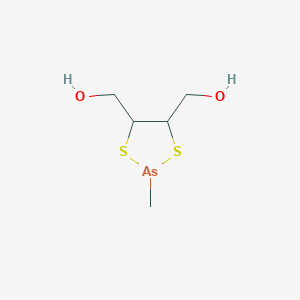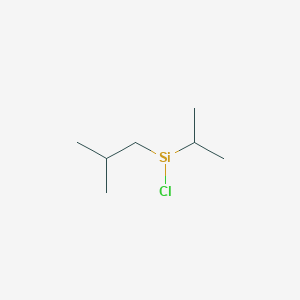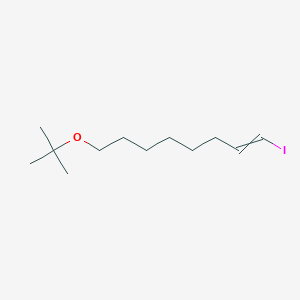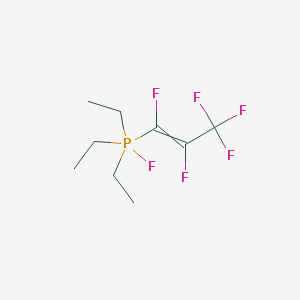![molecular formula C12H14O4 B14283777 Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate CAS No. 155505-55-8](/img/structure/B14283777.png)
Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxy acetates This compound is characterized by the presence of a phenoxy group attached to an acetate moiety, with a prop-2-en-1-yl group and a hydroxymethyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate typically involves the esterification of 4-(hydroxymethyl)phenol with prop-2-en-1-yl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate undergoes various types of chemical reactions, including:
Reduction: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-(carboxymethyl)phenoxyacetate.
Reduction: Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to changes in their activity. The acetate moiety can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways . The prop-2-en-1-yl group can also interact with cellular membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate .
- Isopropenyl acetate .
- Prop-1-en-2-yl acetate .
Uniqueness
Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate is unique due to the presence of both a hydroxymethyl group and a prop-2-en-1-yl group on the phenoxy acetate backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in biology and medicine .
Propiedades
Número CAS |
155505-55-8 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C12H14O4/c1-2-7-15-12(14)9-16-11-5-3-10(8-13)4-6-11/h2-6,13H,1,7-9H2 |
Clave InChI |
BTFBEEMJOUNORG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)COC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


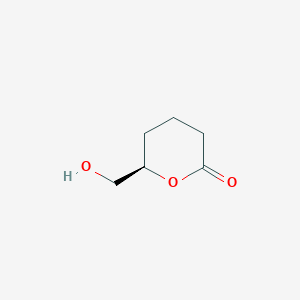
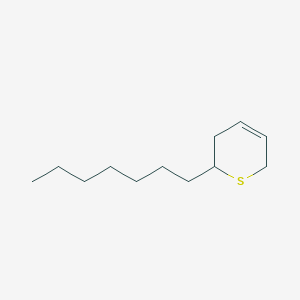
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
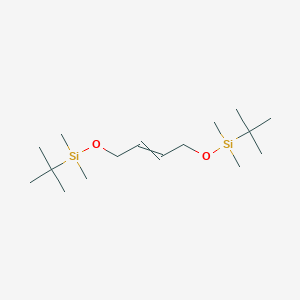
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
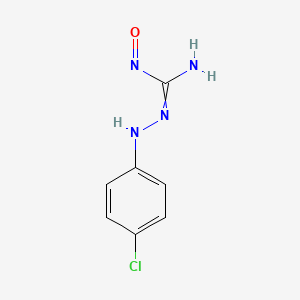
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
